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Compound of Interest

Compound Name: 4,5-Diphenyl-oxazol-2-ylamine

Cat. No.: B1200117

Disclaimer: Direct, experimentally verified spectroscopic data for 4,5-Diphenyl-oxazol-2-
ylamine is not readily available in peer-reviewed literature. The data presented in this guide is
a comprehensive estimation based on the analysis of structurally analogous compounds. This
document is intended to serve as a reference for researchers, scientists, and drug
development professionals, providing predicted data and standardized experimental protocols.

Introduction

4,5-Diphenyl-oxazol-2-ylamine is a heterocyclic compound featuring a central oxazole ring
substituted with two phenyl groups at the 4 and 5 positions and an amine group at the 2
position. The spectroscopic characterization of such molecules is crucial for confirming their
synthesis, purity, and for elucidating their structure. This guide provides a detailed overview of
the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data for this compound, along with generalized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 4,5-Diphenyl-oxazol-2-
ylamine. These predictions are derived from published data for structurally similar compounds,
including 2-aminooxazoles, 4,5-diaryloxazoles, and other related heterocyclic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectroscopic Data for 4,5-Diphenyl-oxazol-2-ylamine
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~7.20-7.50 Multiplet 10H Phenyl-H
~5.50 - 6.50 Broad Singlet 2H -NH:z

Table 2: Predicted 3C NMR Spectroscopic Data for 4,5-Diphenyl-oxazol-2-ylamine

Chemical Shift (6, ppm)

Assighment

~ 160 - 165 C2 (C-NHz)

~ 145 - 150 C4/C5 (C-Ph)

~ 135 - 140 C4/C5 (C-Ph)

~125-130 Phenyl C (quaternary)
~128-129 Phenyl C (ortho, meta, para)

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 4,5-Diphenyl-oxazol-2-ylamine

Wavenumber (cm—?)

Intensity Assignment

N-H stretch (asymmetric and

3400 - 3200 Medium, Sharp )
symmetric)
~ 3050 Weak Aromatic C-H stretch
1690 - 1630 Strong C=N stretch (oxazole ring)
1600, 1490, 1450 Medium to Strong Aromatic C=C stretch
~ 1250 Medium C-N stretch
~ 1070 Medium C-O-C stretch (oxazole ring)
760. 690 Strong Aromatic C-H out-of-plane

bend
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Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for 4,5-Diphenyl-oxazol-2-ylamine

miz Relative Intensity Assighment

~ 236 High [M]* (Molecular lon)
~ 207 Medium [M - HCNJ*

~193 Medium [M - HNCOJ*

~ 105 High [CeHsCOJ*

- 77 High [CeHs]*

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.
These are based on standard procedures for the characterization of heterocyclic compounds.

NMR Spectroscopy

¢ Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

o Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a
deuterated solvent (e.g., CDCIs, DMSO-ds). Tetramethylsilane (TMS) is used as an internal
standard (0 ppm).

e H NMR Acquisition:
o Pulse sequence: Standard single-pulse experiment.
o Spectral width: 0-12 ppm.
o Number of scans: 16-64.
o Relaxation delay: 1-2 seconds.

e 13C NMR Acquisition:
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[e]

Pulse sequence: Proton-decoupled pulse sequence.

o

Spectral width: 0-200 ppm.

[¢]

Number of scans: 1024-4096.

[¢]

Relaxation delay: 2-5 seconds.

o Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-
corrected. Chemical shifts are referenced to TMS.

IR Spectroscopy

e Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an
Attenuated Total Reflectance (ATR) accessory.

o Sample Preparation (ATR): A small amount of the solid sample is placed directly onto the
ATR crystal.

e Acquisition:

[¢]

Spectral range: 4000-400 cm™1.

Resolution: 4 cm~1.

[e]

Number of scans: 16-32.

[e]

o

A background spectrum of the clean ATR crystal is recorded and automatically subtracted
from the sample spectrum.

o Data Processing: The resulting spectrum is presented as transmittance or absorbance
versus wavenumber (cm~1).

Mass Spectrometry

e Instrumentation: A mass spectrometer with an electron ionization (El) source, coupled to a
gas chromatograph (GC-MS) or with a direct insertion probe.
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o Sample Introduction: The sample can be introduced via a GC column for volatile compounds
or a direct insertion probe for solids.

e EI-MS Acquisition:
o lonization energy: 70 eV.
o Mass range: m/z 50-500.
o Scan speed: 1-2 scans/second.

o Data Processing: The mass spectrum is plotted as relative intensity versus mass-to-charge
ratio (m/z). The molecular ion peak and major fragment ions are identified.

Workflow and Pathway Diagrams

The following diagrams illustrate the general workflow for spectroscopic analysis and a logical
relationship for structure elucidation.
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General workflow for the spectroscopic analysis of a synthesized compound.
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Logical flow for structure confirmation using combined spectroscopic data.

 To cite this document: BenchChem. [Spectroscopic Data of 4,5-Diphenyl-oxazol-2-ylamine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1200117#spectroscopic-data-of-4-5-diphenyl-oxazol-
2-ylamine-nmr-ir-mass]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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